molecular formula C6H10FN3 B13629572 4-Fluoro-3-isopropyl-1H-pyrazol-5-amine

4-Fluoro-3-isopropyl-1H-pyrazol-5-amine

Cat. No.: B13629572
M. Wt: 143.16 g/mol
InChI Key: IQVLXRPDPVYBDN-UHFFFAOYSA-N
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Description

4-Fluoro-3-isopropyl-1H-pyrazol-5-amine is a pyrazole-based compound featuring a fluorine atom at position 4 and an isopropyl group at position 3 of the heterocyclic core. The fluorine substituent enhances metabolic stability and influences electronic properties, while the bulky isopropyl group introduces steric effects that may modulate binding interactions.

Properties

Molecular Formula

C6H10FN3

Molecular Weight

143.16 g/mol

IUPAC Name

4-fluoro-5-propan-2-yl-1H-pyrazol-3-amine

InChI

InChI=1S/C6H10FN3/c1-3(2)5-4(7)6(8)10-9-5/h3H,1-2H3,(H3,8,9,10)

InChI Key

IQVLXRPDPVYBDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=NN1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluorine atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor®.

    Attachment of the isopropyl group: This step can be accomplished through alkylation reactions using isopropyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound, potentially altering the pyrazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with unique properties due to the presence of the fluorine atom.

Mechanism of Action

The mechanism of action of 4-fluoro-3-(propan-2-yl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with target molecules. The isopropyl group can also influence the compound’s hydrophobicity and overall molecular conformation.

Comparison with Similar Compounds

Table 1: Key Structural and Property Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Findings Reference
This compound F (4), isopropyl (3) C₆H₁₁FN₃ 157.17 Enhanced steric hindrance; potential kinase modulation N/A
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine Cl (4-phenyl), methyl (1) C₁₀H₁₀ClN₃ 207.66 Electron-withdrawing Cl increases reactivity; used in agrochemicals
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine F (4-phenyl), p-tolyl (4) C₁₆H₁₄FN₃ 283.30 Fluorine on phenyl enhances lipophilicity; crystallographic data available
4-Iodo-1-isopropyl-5-methyl-1H-pyrazol-3-amine I (4), isopropyl (1), methyl (5) C₇H₁₂IN₃ 265.09 Bulky iodine affects binding; intermediate in drug synthesis
3-(4-Fluoro-3-methylphenyl)-4-methyl-1H-pyrazol-5-amine F (4-phenyl), methyl (3,4) C₁₁H₁₂FN₃ 205.24 Dual methyl groups increase rigidity; explored in CNS drug design
5-(2-Fluorophenyl)-4-iodo-1H-pyrazol-3-amine F (2-phenyl), I (4) C₉H₇FIN₃ 319.08 Halogen diversity (F/I) enables dual electronic effects

Substituent Effects

  • Fluorine Position :

    • The target compound’s fluorine at position 4 of the pyrazole ring (vs. phenyl-attached F in ) creates a distinct electronic environment. Direct fluorination on the pyrazole core enhances dipole interactions in molecular recognition .
    • In contrast, 5-(2-fluorophenyl)-4-iodo-1H-pyrazol-3-amine places F on a phenyl ring, reducing pyrazole’s inherent electronegativity .
  • Isopropyl vs. Other Alkyl Groups :

    • The isopropyl group at position 3 provides significant steric hindrance compared to methyl () or cyclopropyl (). This bulkiness may limit off-target interactions in biological systems .

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